molecular formula C2H3I2NO B1628689 Diiodoacetamide CAS No. 5875-23-0

Diiodoacetamide

Cat. No.: B1628689
CAS No.: 5875-23-0
M. Wt: 310.86 g/mol
InChI Key: YFDNDAZSTPQDTM-UHFFFAOYSA-N
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Description

Diiodoacetamide: is an organic compound with the molecular formula C₂H₃I₂NO . It is a derivative of acetamide where two hydrogen atoms on the carbon adjacent to the amide group are replaced by iodine atoms. This compound is known for its use in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diiodoacetamide can be synthesized through the iodination of acetamide. The process typically involves the reaction of acetamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction can be represented as follows:

CH3CONH2+2I2+Oxidizing AgentC2H3I2NO+By-products\text{CH}_3\text{CONH}_2 + 2\text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_2\text{H}_3\text{I}_2\text{NO} + \text{By-products} CH3​CONH2​+2I2​+Oxidizing Agent→C2​H3​I2​NO+By-products

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Diiodoacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted acetamides.

    Reduction Reactions: Products include reduced forms of acetamide derivatives.

    Oxidation Reactions: Products include oxidized derivatives of acetamide.

Scientific Research Applications

Diiodoacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.

    Biology: It is employed in biochemical studies to modify proteins and peptides.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Diiodoacetamide involves its ability to alkylate nucleophilic sites in molecules. It primarily targets thiol groups in proteins, leading to the formation of stable covalent bonds. This property makes it useful in inhibiting enzymes that contain cysteine residues at their active sites. The compound’s reactivity is influenced by the presence of the iodine atoms, which enhance its electrophilic nature.

Comparison with Similar Compounds

    2-Iodoacetamide: Similar in structure but contains only one iodine atom.

    Iodoacetic Acid: Contains an iodine atom and a carboxylic acid group instead of an amide group.

    Chloroacetamide: Contains chlorine atoms instead of iodine.

Uniqueness: Diiodoacetamide is unique due to the presence of two iodine atoms, which significantly enhance its reactivity compared to its mono-iodinated counterparts. This increased reactivity makes it a valuable reagent in various chemical and biochemical applications.

Properties

IUPAC Name

2,2-diiodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3I2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDNDAZSTPQDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617919
Record name 2,2-Diiodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5875-23-0
Record name 2,2-Diiodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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